3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate
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Overview
Description
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of applications.
2-(2-oxo-3-pyridyl)benzothiazole: A derivative with herbicidal activity.
N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide: Another derivative with potential medicinal applications.
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate is unique due to its specific structure, which combines the benzothiazole moiety with a carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
199172-93-5 |
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Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-phenylcarbamate |
InChI |
InChI=1S/C17H16N2O3S/c20-16-14-9-4-5-10-15(14)23-19(16)11-6-12-22-17(21)18-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,18,21) |
InChI Key |
JNERWZNRRZSWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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